1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-7(11)9-5-4-8(12-9)3-2-6-10/h4-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJBIDUTIZOEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384924 | |
| Record name | 1-[5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133665-85-7 | |
| Record name | 1-[5-(3-Hydroxy-1-propyn-1-yl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133665-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Thiophene Synthesis
The Paal-Knorr method utilizes 1,4-diketones cyclized with phosphorus pentasulfide (P₄S₁₀) to form 2,5-disubstituted thiophenes. For 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one, acetylacetone undergoes cyclization with P₄S₁₀ to yield 2-acetylthiophene. Subsequent bromination at the 5-position introduces a halogen for later coupling:
Key Conditions :
-
Solvent: Dry toluene
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Temperature: 110–120°C
-
Reaction Time: 6–8 hours
Friedel-Crafts Acylation
Direct acylation of thiophene using acetyl chloride and AlCl₃ generates 2-acetylthiophene, though regioselectivity for 5-substitution requires careful control:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | THF | 25 | 45–50 |
| PdCl₂(PPh₃)₂/CuI | DMF | 60 | 38–42 |
| Pd(OAc)₂/AsPh₃ | Toluene | 80 | 30–35 |
Challenges include the instability of propargyl alcohol under basic conditions, necessitating protective strategies.
Protective Group Strategies for Hydroxyl Stability
To prevent undesired side reactions, the hydroxyl group is often protected during coupling.
Trimethylsilyl (TMS) Protection
Propargyl alcohol is silylated with TMSCl before coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF):
Post-coupling deprotection restores the hydroxyl group:
Advantages :
-
Improved coupling efficiency (Yield: 55–60%)
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Reduced side reactions
Alternative Routes via Alkynylation and Retro-Synthesis
Cadiot-Chodkiewicz Coupling
A three-component reaction using 5-iodo-2-acetylthiophene, propargyl alcohol, and a copper acetylide enhances regioselectivity:
Conditions :
-
Catalyst: CuI/Pd(OAc)₂
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Solvent: Dimethylformamide (DMF)
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Temperature: 50°C
Hydroalkoxylation of Terminal Alkynes
Direct addition of water to a pre-coupled alkyne-thiophene intermediate offers a one-pot alternative:
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, improving yields (up to 65%) for large-scale production:
Parameters :
-
Residence Time: 10 minutes
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Pressure: 10 bar
-
Catalyst Loading: 1 mol% Pd
Green Chemistry Approaches
Water-accelerated Sonogashira coupling reduces organic solvent use:
\text{Yield: 50–55% in H}_2\text{O/THF (1:1)} \quad \text{}
Chemical Reactions Analysis
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Structural Insights :
- Alkyne Chain Length : The 3-hydroxypropynyl group in the target compound offers a balance between hydrophilicity (via hydroxyl) and reactivity (via alkyne), whereas longer chains (e.g., butynyl in ) increase lipophilicity and steric hindrance .
- Aromatic vs. Aliphatic Substituents : The phenyl group in enhances aromatic interactions but reduces solubility compared to the hydroxyl group in the target compound .
Activity Trends :
- Antifungal Activity: While the target compound lacks direct data, ethanone derivatives with bulky substituents (e.g., benzimidazole-triazoles) show ergosterol inhibition, a key antifungal mechanism .
- Antitubercular Potential: Pyrazoline-benzoxazole hybrids (e.g., ) highlight the importance of heterocyclic frameworks in targeting mycobacteria, suggesting the target compound’s thiophene core could be optimized similarly.
- Role of Functional Groups : Hydroxyl and alkyne groups may enhance interactions with enzymes or membranes, as seen in oxime derivatives .
Physicochemical Properties
Property Insights :
- The target compound’s hydroxyl group improves solubility in polar solvents compared to methoxy or phenyl-substituted analogs .
Biological Activity
1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one, with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.
The compound features a thienyl ring and a hydroxypropynyl group, which are crucial for its biological interactions. The synthesis typically involves the reaction of 2-thiophenecarboxaldehyde with propargyl alcohol under controlled conditions.
Antimicrobial Properties
Research indicates that 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study utilizing MTT assays revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Inhibits cell viability by 60% |
| A549 | 20 | Induces apoptosis in 40% of cells |
The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
The biological activity of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is attributed to its ability to interact with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with biological molecules, while the thienyl group participates in π-π interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.
Molecular Targets
Preliminary studies suggest that this compound may target:
- Topoisomerases : Inhibition leads to disrupted DNA replication in cancer cells.
- Kinases : Modulation affects signaling pathways involved in cell proliferation.
Case Studies
A notable case study investigated the effects of this compound on inflammatory responses in macrophages. Treatment with varying concentrations showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
